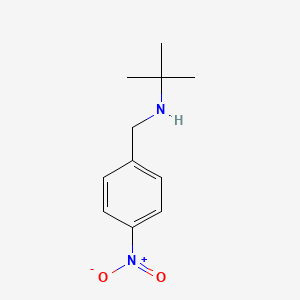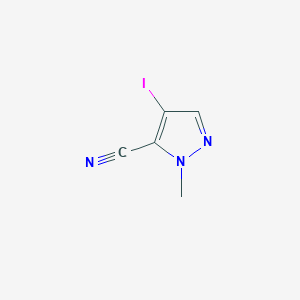
4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that has garnered significant attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide core, substituted with a cyano group and a trifluoromethyl group, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves a multi-step process. The initial step often includes the preparation of the benzenesulfonamide scaffold, followed by the introduction of the trifluoromethyl-pyrazole moiety through various coupling reactions. Common reagents in these steps may include sulfonyl chlorides, amines, and trifluoromethylating agents, under conditions such as catalytic amounts of base or acid, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized through continuous flow chemistry techniques, allowing for better control over reaction parameters and enhanced yield and purity. Automation and scaling up of these synthetic routes involve precise monitoring of reaction conditions to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions including:
Oxidation: : Primarily targeting the benzenesulfonamide moiety.
Reduction: : Focusing on the cyano group.
Substitution: : Particularly nucleophilic substitutions involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Employing reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Utilizing nucleophiles like alkoxides or amines under mild to moderate temperatures with solvents like ethanol or acetonitrile.
Major Products
Depending on the reaction, the products may include oxidized sulfonamides, reduced amines, or substituted sulfonamide derivatives with varying functional groups.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in metal-catalyzed reactions.
Synthesis: : As an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: : Potential as a drug candidate due to its functional groups that interact with biological targets.
Biochemistry: : As a probe in studying enzyme activities and inhibition.
Industry
Material Science: : Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The biological activity of 4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is often mediated through its interaction with enzymes and receptors. The cyano group and trifluoromethyl-pyrazole moiety can play critical roles in binding to active sites, modulating enzyme activity or receptor signaling pathways. Studies suggest it may inhibit specific enzymes or block receptor functions, leading to therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds like sulfonamides with different substituents or cyano-substituted benzenes, 4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide stands out due to its unique trifluoromethyl-pyrazole structure. This structure provides distinct electronic properties and steric factors that can enhance its interaction with biological targets or its stability in chemical reactions.
List of Similar Compounds
N-cyclopentyl-N-(2-(3-trifluoromethyl)-ethyl)benzenesulfonamide
4-cyano-N-cyclopentylbenzenesulfonamide
N-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylbenzenesulfonamide
Hopefully, that provides a comprehensive overview. Happy to dive into any specific area further!
Properties
IUPAC Name |
4-cyano-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c19-18(20,21)17-9-10-24(23-17)11-12-25(15-3-1-2-4-15)28(26,27)16-7-5-14(13-22)6-8-16/h5-10,15H,1-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEPFLXQQBKOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2992135.png)
![N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2992136.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate](/img/structure/B2992138.png)
![1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992139.png)

![N-(3,4-difluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2992142.png)
![5-[(4-Ethoxyphenyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2992144.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2992147.png)

![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2992149.png)

![4-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2992153.png)
![N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

